![molecular formula C13H19N3O B2790992 N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 1210473-26-9](/img/structure/B2790992.png)
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)cyclopentanecarboxamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of various molecular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, leading to their death. Additionally, this compound has been shown to modulate the activity of certain receptors involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)cyclopentanecarboxamide in lab experiments is its unique chemical structure, which makes it a suitable lead compound for the development of new drugs. Additionally, this compound has shown promising results in various preclinical studies, making it a potential candidate for further development. However, one of the limitations of using this compound in lab experiments is its limited availability, which makes it difficult to conduct large-scale studies.
Future Directions
There are several future directions for the research on N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)cyclopentanecarboxamide. One of the significant directions is the development of new derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of new synthetic methods for the production of this compound in large quantities will facilitate its use in large-scale studies.
Synthesis Methods
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)cyclopentanecarboxamide is synthesized using different methods. One of the commonly used methods is the reaction of 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine with cyclopentanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified using column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)cyclopentanecarboxamide has potential applications in various fields of scientific research. One of the significant applications is in the field of medicinal chemistry, where this compound is used as a lead compound for the development of new drugs. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16-12(10-7-4-8-11(10)15-16)14-13(17)9-5-2-3-6-9/h9H,2-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRBQOGXQFRXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2790911.png)
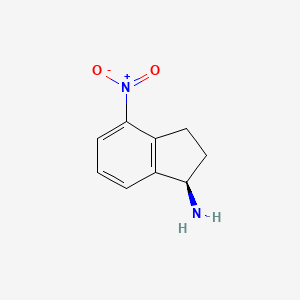
![2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-methoxyphenyl)acetamide](/img/structure/B2790914.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2790915.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide](/img/structure/B2790919.png)
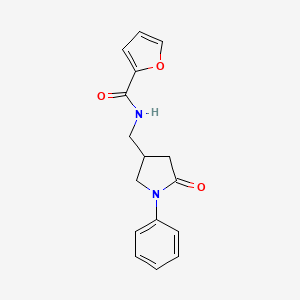
![4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2790923.png)
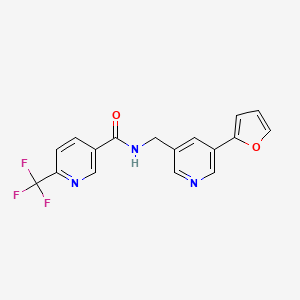
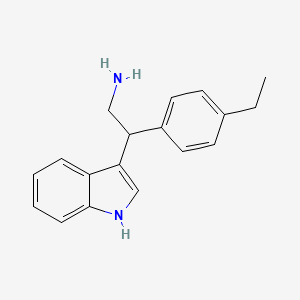
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2790926.png)
![3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2790927.png)
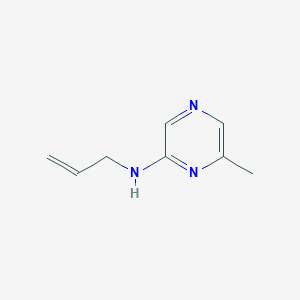

![1-[5-(isobutyrylamino)pyridin-2-yl]-N-(4-isopropylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2790933.png)